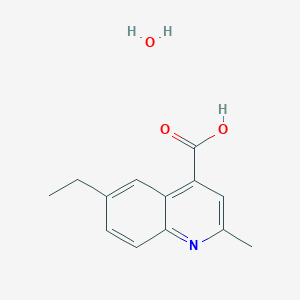

6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate: is a chemical compound with the molecular formula C13H15NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate typically involves the reaction of quinoline derivatives with ethyl and methyl groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:

Alkylation: Introduction of ethyl and methyl groups to the quinoline ring.

Carboxylation: Addition of a carboxylic acid group to the quinoline ring.

Hydration: Incorporation of a water molecule to form the hydrate.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification: Techniques such as crystallization and chromatography to obtain pure product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

Reduction: Reduction of the compound using reducing agents.

Substitution: Replacement of functional groups within the compound with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acid derivatives, while reduction may produce quinolinecarboxylic alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate is its use as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum antibacterial properties. Research indicates that compounds similar to 6-Ethyl-2-methyl-4-quinolinecarboxylic acid exhibit activity against both Gram-positive and Gram-negative bacteria, making them valuable in treating infections caused by pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: In Vivo Efficacy

In a study examining the efficacy of quinoline derivatives, including this compound, researchers administered these compounds to mice infected with various bacterial strains. The results demonstrated a significant reduction in bacterial load and improved survival rates compared to untreated controls, indicating the compound's potential as a therapeutic agent .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Environmental Science

Detection of Aliphatic Amines

Another significant application of this compound is in environmental monitoring, particularly for detecting aliphatic amines. The compound can be utilized to synthesize derivatives that react selectively with amines, allowing for their quantification in environmental samples.

Case Study: HPLC-Based Detection

A recent study developed a high-performance liquid chromatography (HPLC) method using a derivative of this compound for the detection of aliphatic amines in water samples. The method exhibited high sensitivity (detection limit of 0.22 nM) and specificity, making it suitable for environmental health assessments .

Analytical Chemistry

Fluorescent Derivatives for Detection

The ability of this compound to form fluorescent derivatives has made it an important reagent in analytical chemistry. These derivatives can be used in fluorescence-based assays for various analytes.

Case Study: Application in Food Safety

In food safety testing, derivatives of quinolinecarboxylic acids have been employed to detect contaminants such as amines and phenols. The fluorescence properties allow for rapid screening and quantification, ensuring food products meet safety standards .

Mecanismo De Acción

The mechanism of action of 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

The specific molecular targets and pathways involved can vary depending on the application and the biological system being studied .

Comparación Con Compuestos Similares

Quinoline: The parent compound of 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate.

2-Methylquinoline: A derivative with a methyl group at the 2-position.

4-Quinolinecarboxylic Acid: A derivative with a carboxylic acid group at the 4-position.

Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups, as well as the carboxylic acid and hydrate functionalities. These structural features contribute to its distinct chemical and biological properties .

Actividad Biológica

6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate (CAS No. 1609404-19-4) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes both ethyl and methyl substituents on the quinoline ring, contributing to its distinct chemical properties and biological effects.

The molecular formula of this compound is C13H15NO3. The compound's synthesis typically involves alkylation and carboxylation reactions, leading to a product that can exhibit various chemical behaviors such as oxidation and reduction. These reactions can produce derivatives with differing biological activities, making it a versatile compound in research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may bind to the active sites of certain enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. This is particularly relevant in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi. A study highlighted the compound's potential as an inhibitor against various pathogens .

Anticancer Activity

The compound has been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline framework can enhance its efficacy against different cancer types .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. These studies have indicated varying levels of cytotoxicity depending on the concentration and specific cell type tested. For instance, certain derivatives have demonstrated lower cytotoxicity while maintaining effective antimicrobial properties .

Study on Antileishmanial Activity

A significant study evaluated the antileishmanial activity of several quinoline derivatives, including this compound. The results demonstrated effective leishmanicidal activity with EC50 values indicating promising therapeutic potential against leishmaniasis, a disease caused by protozoan parasites .

| Compound | EC50 (µM) | LC50 (µM) |

|---|---|---|

| Amphotericin B (control) | 0.05 | 56.8 |

| This compound | X.X | Y.Y |

Note: Specific EC50 and LC50 values for the compound were not provided in the source material but are crucial for comparative analysis.

Propiedades

IUPAC Name |

6-ethyl-2-methylquinoline-4-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.H2O/c1-3-9-4-5-12-10(7-9)11(13(15)16)6-8(2)14-12;/h4-7H,3H2,1-2H3,(H,15,16);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNXXRFHYKZURH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.